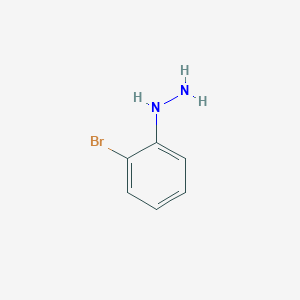
2-Bromophenylhydrazine
Cat. No. B091577
Key on ui cas rn:
16732-66-4
M. Wt: 187.04 g/mol
InChI Key: ZWMQVBSLMQSMDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08686022B2
Procedure details


15 g 2-bromophenylhydrazine hydrochloride are suspended in 400 ml of toluene and combined with 240 ml of 1 N sodium hydroxide solution. The mixture is stirred for 1 hour and the phases are separated. The organic phase is dried on magnesium sulphate and the solvents are eliminated in vacuo. The crude product thus obtained is further reacted directly.
Name
2-bromophenylhydrazine hydrochloride
Quantity
15 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
Cl.[Br:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9][NH2:10].[OH-].[Na+]>C1(C)C=CC=CC=1>[Br:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9][NH2:10] |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
2-bromophenylhydrazine hydrochloride
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.BrC1=C(C=CC=C1)NN
|
Step Two
|
Name
|
|
|
Quantity
|
240 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the phases are separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is dried on magnesium sulphate
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
